![molecular formula C14H17N3O B2945092 2-(Cyclopropylmethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one CAS No. 2321994-99-2](/img/structure/B2945092.png)
2-(Cyclopropylmethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one
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Description
Indazole is an important scaffold in medicinal chemistry . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of indazole derivatives has been a topic of interest in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .
Chemical Reactions Analysis
Indazole derivatives can undergo a variety of chemical reactions. For example, they can participate in Cu-catalyzed cascade processes combining C–N coupling between 2-(2H-indazol-2-yl)aniline and aryl/heteroaryl/aliphatic bromide followed by intramolecular C–H amination to afford the desired compounds in good yields .
Future Directions
properties
IUPAC Name |
2-(cyclopropylmethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c18-14-13-11-3-1-2-4-12(11)15-17(13)8-7-16(14)9-10-5-6-10/h7-8,10H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLLTBOADHCFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN(C(=O)C3=C2C1)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one |
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